(2Z)-2-(4-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (2Z)-2-(4-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16304796
InChI: InChI=1S/C19H11BrClN3O2S/c20-13-7-5-11(6-8-13)9-16-18(26)24-19(27-16)22-17(25)15(23-24)10-12-3-1-2-4-14(12)21/h1-9H,10H2/b16-9-
SMILES:
Molecular Formula: C19H11BrClN3O2S
Molecular Weight: 460.7 g/mol

(2Z)-2-(4-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

CAS No.:

Cat. No.: VC16304796

Molecular Formula: C19H11BrClN3O2S

Molecular Weight: 460.7 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(4-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione -

Specification

Molecular Formula C19H11BrClN3O2S
Molecular Weight 460.7 g/mol
IUPAC Name (2Z)-2-[(4-bromophenyl)methylidene]-6-[(2-chlorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Standard InChI InChI=1S/C19H11BrClN3O2S/c20-13-7-5-11(6-8-13)9-16-18(26)24-19(27-16)22-17(25)15(23-24)10-12-3-1-2-4-14(12)21/h1-9H,10H2/b16-9-
Standard InChI Key ZNJFQVYSSMDNAA-SXGWCWSVSA-N
Isomeric SMILES C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=NC2=O)Cl
Canonical SMILES C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=NC2=O)Cl

Introduction

(2Z)-2-(4-bromobenzylidene)-6-(2-chlorobenzyl)-7H-13thiazolo[3,2-b]124triazine-3,7(2H)-dione is a complex heterocyclic compound that incorporates both thiazole and triazine rings. This compound belongs to the class of thiazolo[3,2-b] triazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and chlorine substituents enhances its potential reactivity and biological activity.

Synthesis

The synthesis of (2Z)-2-(4-bromobenzylidene)-6-(2-chlorobenzyl)-7H- thiazolo[3,2-b] triazine-3,7(2H)-dione typically involves multi-step synthetic routes. Techniques such as thin-layer chromatography (TLC) are commonly employed to monitor reaction progress. The specific synthetic pathway may vary based on the availability of starting materials and desired functional groups.

Synthetic Steps:

  • Starting Materials Preparation: Preparation of the necessary benzylidene and benzyl derivatives.

  • Condensation Reaction: Formation of the thiazolo-triazine core through condensation reactions.

  • Purification: Purification using chromatographic methods to obtain the pure compound.

Biological Activities

Compounds like (2Z)-2-(4-bromobenzylidene)-6-(2-chlorobenzyl)-7H- thiazolo[3,2-b] triazine-3,7(2H)-dione have shown promising biological activities. Biological assays have demonstrated potential against various microbial strains and cancer cell lines, suggesting antimicrobial and anticancer properties. The mechanism of action often involves interaction with specific biological targets, such as enzymes or cellular signaling pathways.

Research Findings and Future Directions

Research on thiazolo-triazine derivatives highlights their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antirheumatic properties . Future studies should focus on elucidating the specific biological mechanisms and efficacy of (2Z)-2-(4-bromobenzylidene)-6-(2-chlorobenzyl)-7H- thiazolo[3,2-b] triazine-3,7(2H)-dione. Additionally, exploring structure-activity relationships could lead to the development of more potent derivatives.

Future Research Directions:

  • Mechanism Elucidation: Detailed studies on how the compound interacts with biological targets.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activities.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.

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